molecular formula C31H25N5Na2O6S2 B1196764 Acid Red 119 CAS No. 70210-06-9

Acid Red 119

Cat. No. B1196764
CAS RN: 70210-06-9
M. Wt: 673.7 g/mol
InChI Key: GYGVRMLIQVFLPE-UHFFFAOYSA-L
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Description

Acid Red 119 (AR-119) is a type of azo dye commonly used in various industrial applications. It is known for its vivid red color and is widely used in the textile and food industries. This dye, like other azo compounds, is known for its complex molecular structure and distinct chemical properties.

Synthesis Analysis

Acid Red 119 is synthesized through a series of chemical reactions involving azo compounds. Sun Gui-chun (2009) describes the synthesis of a similar azo dye, Acid Red S-GN, which provides insights into the processes involved in creating azo dyes like Acid Red 119. The synthesis involves diazotization of specific compounds and subsequent reactions to produce the azo compound (Sun, 2009).

Molecular Structure Analysis

The molecular structure of Acid Red 119 is characterized by its azo group (N=N) and aromatic rings, which are common in azo dyes. This structure is responsible for the dye's color properties. Detailed molecular structure analysis can be inferred from studies on similar azo compounds.

Chemical Reactions and Properties

Azo dyes, including Acid Red 119, undergo various chemical reactions, particularly involving their azo groups. For instance, Bacillus thuringiensis has been found to decolorize AR-119, indicating its reactive nature with certain biological agents (Dave & Dave, 2009). This reactivity is significant in understanding the environmental impact and degradation of the dye.

Scientific Research Applications

  • Bacterial Decolorization of AR-119 : Studies have shown that certain bacterial strains, such as Bacillus thuringiensis, can effectively decolorize AR-119 dye in contaminated soil and water. This organism has been found capable of removing significant percentages of AR-119 dye, indicating its potential for bioremediation of dye-contaminated waste (Dave & Dave, 2009).

  • Water Treatment Sludge for AR-119 Removal : Research using waterworks sludge (FCS: ferric chloride sludge) has demonstrated its effectiveness in removing AR-119 dye from aqueous solutions. Optimization studies through response surface methodology (RSM) have helped in determining the most effective conditions for dye removal (Moghaddam, Moghaddam, & Arami, 2010).

  • Soil Acidification Studies : Although not directly related to AR-119, research in the field of soil science has examined the impact of chemical fertilization on soil acidification in red soil areas. This research provides insights into the broader environmental impacts of chemicals, potentially including dyes like AR-119 (Cai et al., 2015).

  • Advanced Oxidation Processes : Studies have also looked into advanced oxidation processes, such as the combination of sonolysis and photocatalysis, for degrading dyes including AR-119. These methods offer promising approaches for the treatment of wastewater containing azo dyes (Madhavan et al., 2010).

  • Decolorization by Bacterial Consortium : A consortium of bacterial strains has been shown to effectively decolorize AR-119, with a higher rate compared to individual strains. This indicates the potential of using a microbial consortium for treating effluents containing AR-119 and other dyes (Khehra et al., 2005).

Safety And Hazards

While specific safety and hazard information for Acid Red 119 is not available in the search results, general safety measures for handling dyes include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVRMLIQVFLPE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890000
Record name C.I Acid Red 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Red 119

CAS RN

70210-06-9, 12220-20-1
Record name Acid Red 119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I Acid Red 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
SR Dave, RH Dave - Bioresource technology, 2009 - Elsevier
… Studies were carried out to isolate Acid red 119 (AR-119) resistant and decolourising bacteria from dye contaminated soil and water samples. Six morphologically distinct bacterial …
Number of citations: 90 www.sciencedirect.com
SS Moghaddam, MRA Moghaddam, M Arami - Journal of environmental …, 2011 - Elsevier
… as coagulating agents to remove an anionic dye (acid red 119) from dye-containing solutions. … the initial pH, coagulant dosage and initial dye concentration for acid red 119 dye removal. …
Number of citations: 89 www.sciencedirect.com
S Sadri Moghaddam… - Water Science and …, 2010 - iwaponline.com
This study aims to compare the performance of two waterworks sludge samples, ferric chloride sludge (FCS) and polyaluminium chloride sludge (PACS), as coagulants to remove Acid …
Number of citations: 21 iwaponline.com
SS Moghaddam, MR Alavi Moghaddam… - CLEAN–Soil, Air …, 2012 - Wiley Online Library
… The main objective of this study is the application of RSM to optimize adsorption process variables for acid red 119 (AR119) dye removal using the mixtures of dried sewage sludge (…
Number of citations: 26 onlinelibrary.wiley.com
YK Krisnandi, T Priantini, M Faisal… - Makara Journal of …, 2019 - scholarhub.ui.ac.id
… Furthermore, the as-synthesized mesoporous carbon was investigated for the adsorption of a diazo dye Acid Red 119, and it exhibited an adsorption capacity of 217.7389 mg/g; this …
Number of citations: 7 scholarhub.ui.ac.id
SR Dave, RH Dave - Songklanakarin Journal of Science & …, 2012 - thaiscience.info
… Developed Bacillus thuringiensis SRDD showed degradation of CI Acid red 119 and growth under the extreme condition of temperature 70C, pH 3-8, heavy metals concentration of 0.8 …
Number of citations: 6 www.thaiscience.info
MS Khehra, HS Saini, DK Sharma, BS Chadha… - Water Research, 2005 - Elsevier
The decolorization potential of the consortium HM-4 constituted by mixing four laboratory isolates identified as Bacillus cereus (BN-7), Pseudomonas putida (BN-4), Pseudomonas …
Number of citations: 245 www.sciencedirect.com
MS Khehra, HS Saini, DK Sharma, BS Chadha… - Dyes and pigments, 2005 - Elsevier
This study was taken up to enrich and isolate bacterial strains capable of decolorizing azo dyes present in soil/sludge samples collected from waste disposal sites of local textile …
Number of citations: 335 www.sciencedirect.com
V Shah, N Garg, D Madamwar - 2001 - Springer
… Phormidium valderianum, a marine cyanobacterium, has been shown to remove more than 90% of textile dyes Acid red, Acid red 119 and Direct black 155 from the solutions in the pH …
Number of citations: 50 link.springer.com
MS Khehra, HS Saini, DK Sharma, BS Chadha… - Dyes and …, 2006 - Elsevier
The potential of a sequential anoxic–aerobic bioreactor to decolorize and degrade azo dye CI Acid Red 88 (AR-88) was evaluated. An up flow fixed-film column reactor (UFCR) having …
Number of citations: 330 www.sciencedirect.com

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